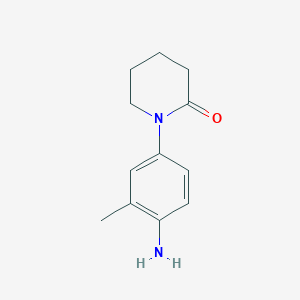
1-(4-Amino-3-methylphenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3-methylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with an amino group and a methyl group on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-Amino-3-methylphenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-methylbenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial production methods often involve more scalable and cost-effective processes. For instance, the use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
1-(4-Amino-3-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of secondary amines or alcohols.
Substitution: The amino group on the phenyl ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides. This leads to the formation of substituted derivatives with varying functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Amino-3-methylphenyl)piperidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential interactions with biological targets. It can serve as a probe to investigate enzyme activity or receptor binding.
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It has been explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic function and affecting cellular processes.
Molecular targets and pathways involved in its mechanism of action include neurotransmitter receptors, ion channels, and metabolic enzymes. The specific interactions depend on the compound’s structure and the biological context in which it is studied.
Comparaison Avec Des Composés Similaires
1-(4-Amino-3-methylphenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(4-Amino-2-methylphenyl)piperidin-2-one: This compound has a similar structure but with a different position of the methyl group on the phenyl ring. The positional isomerism can lead to variations in chemical reactivity and biological activity.
3-Amino-1-(4-methylphenyl)piperidin-2-one: Another related compound with the amino group positioned differently on the piperidine ring. This structural variation can influence the compound’s pharmacokinetic properties and target specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-(4-amino-3-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-8-10(5-6-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3 |
Clé InChI |
USSLVIMVVHYJPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2CCCCC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



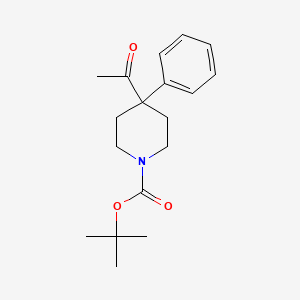

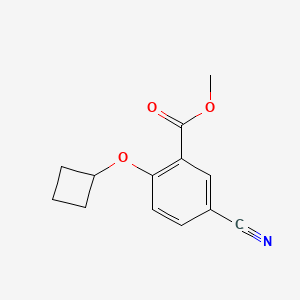
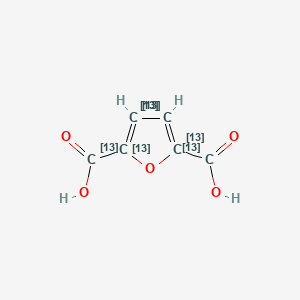

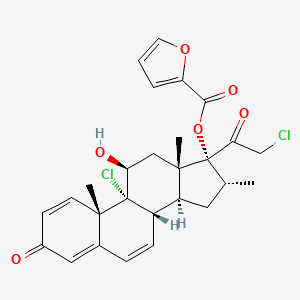

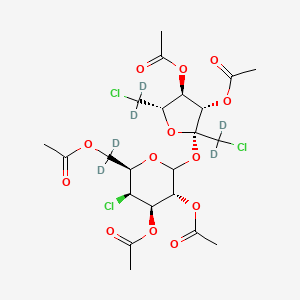
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
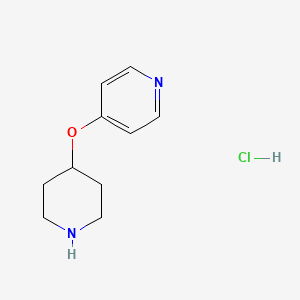
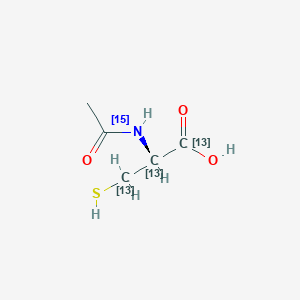
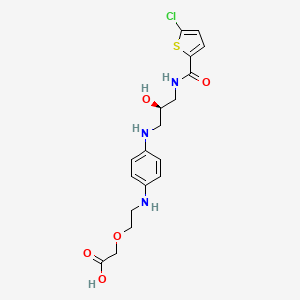
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
